Lipophilicity Comparison with Unsubstituted Core
The 5-(4-chlorophenyl) substituent on the target compound significantly increases lipophilicity relative to the unsubstituted 1-vinyl-1H-pyrrole-2-carboxylic acid scaffold. The target compound exhibits a computed XLogP3 of 3.4, whereas the simpler analog 1-vinyl-1H-pyrrole-2-carboxylic acid (CAS 34600-55-0) is substantially more polar and would have a significantly lower predicted logP (estimated XLogP3 ~1.1 based on fragment contributions) [1]. This difference of over 2 log units has meaningful implications for membrane permeability, solubility, and the compound's suitability for specific assay conditions or synthetic pathways.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 1-Vinyl-1H-pyrrole-2-carboxylic acid (CAS 34600-55-0): predicted XLogP3 ~1.1 |
| Quantified Difference | ΔXLogP3 ≈ +2.3 units |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A >2-unit logP difference translates to a ~200-fold difference in octanol-water partition coefficient, which directly impacts the compound's behavior in biological assays, its compatibility with aqueous or organic reaction conditions, and its chromatographic purification profile.
- [1] PubChem. 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid. Computed Properties: XLogP3 = 3.4. Accessed 2026. View Source
